3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes dichlorobenzyl and methoxyphenyl groups attached to an oxazolone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetic acid to form an ester intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to form the oxazolone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,4-Dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-((3,4-Dichlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2,6-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one stands out due to its unique oxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H19Cl2NO4 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C24H19Cl2NO4/c1-29-18-8-4-16(5-9-18)22-23(17-6-10-19(30-2)11-7-17)31-24(28)27(22)14-15-3-12-20(25)21(26)13-15/h3-13H,14H2,1-2H3 |
InChI Key |
OJQHYOMJKWLGGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.